molecular formula C11H10IN B11841155 1-(Aminomethyl)-7-iodonaphthalene

1-(Aminomethyl)-7-iodonaphthalene

Cat. No.: B11841155
M. Wt: 283.11 g/mol
InChI Key: CXANKBOVBULWDU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method is the electrophilic substitution reaction where naphthalene is treated with iodine in the presence of an oxidizing agent to form 7-iodonaphthalene. Subsequently, the aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-iodonaphthalene can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Aminomethyl)-7-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-7-iodonaphthalene largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Aminomethyl)-7-bromonaphthalene
  • 1-(Aminomethyl)-7-chloronaphthalene
  • 1-(Aminomethyl)-7-fluoronaphthalene

Comparison: 1-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in designing molecules with specific binding properties .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(7-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2

InChI Key

CXANKBOVBULWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)CN

Origin of Product

United States

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